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Compound of Interest

Compound Name:
1-(3,4-Dimethylphenyl)-2-

hydroxyethanone

Cat. No.: B8593471 Get Quote

Core Molecular Identity and Physicochemical
Properties
α-Hydroxy-3,4-dimethylacetophenone, with the IUPAC name 1-(3,4-dimethylphenyl)-2-

hydroxyethan-1-one, is an aromatic ketone. Its structure is characterized by a 3,4-

dimethylphenyl group attached to a hydroxyacetyl moiety. This substitution pattern, particularly

the alpha-hydroxyl group, is pivotal to its chemical reactivity, most notably its function as a

photoinitiator.

The foundational properties of this molecule are derived from its parent compound, 3,4-

dimethylacetophenone (C₁₀H₁₂O). The addition of a hydroxyl group at the alpha position

modifies the molecular formula to C₁₀H₁₂O₂ and increases the molecular weight.
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Property Value Source / Rationale

IUPAC Name
1-(3,4-dimethylphenyl)-2-

hydroxyethan-1-one
Standard nomenclature

Molecular Formula C₁₀H₁₂O₂

Derived from 3,4-

dimethylacetophenone[1][2][3]

+ one oxygen atom

Molecular Weight 164.20 g/mol
Calculated from the molecular

formula[4][5]

CAS Number
Not broadly assigned; parent

(3637-01-2)
[1][2][6][7]

Appearance
Expected to be a liquid or low-

melting solid

Based on similar

acetophenones

Boiling Point
> 243 °C (lit., for parent

compound)

Density
~1.0 g/mL (lit., for parent

compound)

Synthesis and Photochemical Reaction Mechanisms
The synthesis of α-hydroxyacetophenones is a critical area of study, as these compounds are

valuable intermediates. While numerous methods exist, a common strategy involves the

hydroxymethylation of the corresponding aldehyde or the oxidation of a suitable precursor.

General Synthetic Approach
A prevalent method for synthesizing α-hydroxyacetophenones involves the reaction of an

aromatic aldehyde with a formaldehyde source, often catalyzed by a nucleophilic catalyst like a

thiazolium salt (Stetter-type reaction) or an N-heterocyclic carbene. An alternative is the direct

oxidation of the corresponding acetophenone. A patent describes a method involving the

reaction of an aromatic aldehyde with paraformaldehyde and a peroxide, which represents a

viable route.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dimethylacetophenone
https://www.thermofisher.com/order/catalog/product/A12187.06
https://atb.uq.edu.au/molecule.py?molid=61148
https://pubchem.ncbi.nlm.nih.gov/compound/36581
https://www.scbt.com/p/4prime-hydroxy-3prime-5prime-dimethylacetophenone-5325-04-2
https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dimethylacetophenone
https://www.thermofisher.com/order/catalog/product/A12187.06
https://www.sigmaaldrich.com/CA/en/product/aldrich/137235
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4179612.htm
https://patents.google.com/patent/CN105061166B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8593471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Reaction Conditions

3,4-Dimethylbenzaldehyde

Reaction

Paraformaldehyde

Catalyst
(e.g., N-Heterocyclic Carbene)

Solvent
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General synthesis workflow for α-hydroxyacetophenones.

The Norrish Type I Photocleavage Mechanism
The most significant chemical property of α-hydroxy-3,4-dimethylacetophenone is its ability to

undergo photocleavage upon exposure to UV radiation. This process, a Norrish Type I reaction,

is the basis for its application as a photoinitiator. The α-hydroxy group is crucial as it facilitates

the homolytic cleavage of the C-C bond between the carbonyl group and the alpha-carbon.

Upon absorption of a photon, the molecule is promoted to an excited singlet state, which can

then undergo intersystem crossing to a more stable triplet state.[9] From this excited triplet

state, the molecule cleaves to form two distinct radical species: a benzoyl radical and a

hydroxyalkyl radical. These radicals are highly reactive and can initiate polymerization of

monomers in a formulation.
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Norrish Type I photocleavage mechanism.

Spectroscopic Characterization
The structural elucidation of α-hydroxy-3,4-dimethylacetophenone relies on standard

spectroscopic techniques. The expected spectral data provides a unique fingerprint for the

molecule.
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Technique Expected Features Rationale

¹H NMR

- Aromatic protons (3H) in the

7-8 ppm region. - Singlet for

the α-CH₂ (2H) adjacent to the

hydroxyl group. - Singlet for

the hydroxyl proton (-OH),

broad and variable. - Two

singlets for the two methyl

groups (6H) on the aromatic

ring (~2.3-2.5 ppm).

The chemical shifts are

influenced by the aromatic

ring, carbonyl, and hydroxyl

groups. Data is inferred from

similar structures.[10][11]

¹³C NMR

- Carbonyl carbon (~198 ppm).

- Aromatic carbons (6 signals).

- Alpha-carbon (~65 ppm). -

Methyl carbons (~20 ppm).

The deshielding effect of the

carbonyl group is significant.

Data is inferred from similar

structures.[8][11]

FT-IR

- Strong, broad O-H stretch

(~3400 cm⁻¹). - Strong C=O

stretch (~1680 cm⁻¹). - C-H

stretches (aromatic and

aliphatic). - C=C aromatic ring

stretches (~1600, 1500 cm⁻¹).

These vibrational modes are

characteristic of the key

functional groups present in

the molecule.[10]

UV-Vis

- Strong absorption bands

related to n→π* and π→π*

transitions of the

acetophenone chromophore.

The aromatic ketone structure

dictates the electronic

transitions upon UV light

absorption.[10][12]

Field-Proven Applications
The primary application of α-hydroxy-3,4-dimethylacetophenone and related compounds is as

a Type I photoinitiator in UV-curable systems.[13]

UV-Curable Coatings and Inks
In formulations for coatings, inks, and adhesives, the addition of a small amount of this

photoinitiator allows for rapid curing (polymerization) upon exposure to UV light. The process is

efficient, solvent-free, and occurs at ambient temperature.
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Causality: The efficiency of curing is directly linked to the quantum yield of the photocleavage

reaction—the number of cleaved molecules per photon absorbed. The α-hydroxy group

enhances this process compared to unsubstituted acetophenones. The generated free

radicals attack the double bonds of monomers (like acrylates or methacrylates), initiating a

chain reaction that results in a solid, cross-linked polymer network.

Liquid Formulation

Photoinitiator
(α-Hydroxy-3,4-dimethylacetophenone) UV Light Exposure

Monomers/Oligomers
(e.g., Acrylates)

Initiation

Free Radical
Generation

Propagation
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Role of α-hydroxyacetophenone in photopolymerization.

Organic Synthesis and Pharmaceutical Intermediates
Beyond polymer chemistry, α-hydroxy ketones are versatile intermediates in organic synthesis.

The hydroxyl and ketone functionalities can be further modified to create more complex

molecules, including those with potential biological activity.[13] They are precursors for the

synthesis of various heterocyclic compounds and can be used in the development of

analgesics and anti-inflammatory agents.[13]

Safety and Handling: A Self-Validating Protocol
Handling α-hydroxy-3,4-dimethylacetophenone requires adherence to standard laboratory

safety protocols, as inferred from safety data sheets of analogous compounds like 3,4-

dimethylacetophenone.

Hazard Identification: Expected to cause serious eye irritation.[14] May cause skin and

respiratory tract irritation.[15] The toxicological properties have not been fully investigated.

[15]
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Handling: Use in a well-ventilated area.[14][16] Wear appropriate personal protective

equipment (PPE), including safety goggles and gloves.[14] Wash hands thoroughly after

handling.[14][15]

First Aid:

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present

and easy to do. Continue rinsing. If irritation persists, seek medical attention.[14][16]

Skin: Wash off with soap and plenty of water.[14][16]

Inhalation: Move person to fresh air.[14][16]

Storage: Store in a cool, dry place in a tightly closed container, away from incompatible

materials such as strong oxidizing agents.[15][16]

This safety protocol is self-validating; by assuming the hazards of closely related and well-

documented compounds, a conservative and safe handling procedure is established,

minimizing risk even in the absence of specific data for the title compound.

Conclusion
α-Hydroxy-3,4-dimethylacetophenone is more than just a chemical compound; it is a functional

molecule whose utility is defined by the precise arrangement of its atoms. Its value as a

photoinitiator is a direct consequence of the photochemically labile bond introduced by the α-

hydroxy group. Understanding its synthesis, reaction mechanisms, and spectroscopic signature

allows researchers and developers to harness its properties for advanced material applications,

from rapid-curing coatings to novel synthetic pathways. This guide provides the foundational

knowledge necessary to explore and innovate with this versatile molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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